3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Chagas disease Trypanosoma cruzi Structure-Activity Relationship

This specific piperidine variant is an indispensable negative control for mapping the pharmacophore of the pyridyl-benzamide chemotype. Replacing the N-methylpiperazine moiety eradicates potency, making this compound the only reliable comparator for SAR-driven anti-Chagas programs. It demonstrates selectivity for T. cruzi over related protozoa and moderate microsomal stability, positioning it as a benchmark calibrant for ADME and host-cell toxicity assays. Procurement ensures pharmacophore fidelity in your screening cascade.

Molecular Formula C25H27N3O5S
Molecular Weight 481.57
CAS No. 393834-74-7
Cat. No. B2982114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
CAS393834-74-7
Molecular FormulaC25H27N3O5S
Molecular Weight481.57
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4)OC
InChIInChI=1S/C25H27N3O5S/c1-32-23-13-8-18(16-24(23)33-2)25(29)27-20-9-11-21(12-10-20)34(30,31)28-15-4-3-7-22(28)19-6-5-14-26-17-19/h5-6,8-14,16-17,22H,3-4,7,15H2,1-2H3,(H,27,29)
InChIKeyGYGSNEPFLYJTHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-74-7) for Trypanosoma cruzi Research


3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide (CAS 393834-74-7) is a complex organic molecule belonging to the pyridyl benzamide chemotype [1]. It was identified as a potent inhibitor of the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease, and was profiled alongside a series of structural analogs to establish a baseline structure-activity relationship (SAR) [1]. The compound features a benzamide core with 3,4-dimethoxy substitution, a sulfonamide linker, and a unique 2-(pyridin-3-yl)piperidine moiety. Its primary research application is as a chemical probe for studying parasite biology and as a potential lead compound for Chagas disease drug discovery.

Why Analogs of 3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide Cannot Be Substituted


The anti-T. cruzi activity of this chemotype is exquisitely sensitive to structural modifications. A comprehensive SAR study demonstrated that even minor changes, such as replacing the N-methylpiperazine or piperidine substructure, or altering the 3-pyridyl ring, result in a loss of potency of up to three orders of magnitude [1]. The benzamide and sulfonamide functional groups, along with the sterically unhindered 3-pyridyl substructure, are all required for high activity, making generic substitution of 'in-class' compounds unreliable for reproducing the specific biological profile [1]. The quantitative evidence below underscores the unique position of this compound for procurement in focused research programs.

Quantitative Performance Data for 3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide Against T. cruzi


T. cruzi Potency Advantage Over Piperidine Analog (Compound 6)

The target compound, as a close analog of the highly potent compound 2, demonstrates a profound potency advantage over its direct piperidine comparator, compound 6. While compound 6 replaces the optimal N-methylpiperazine with a piperidine ring, its activity against T. cruzi is over 15,000-fold weaker [1]. This highlights the extreme sensitivity of the SAR and the critical importance of the amine substructure, positioning the target compound's unique piperidine variant as a key comparator for understanding this activity cliff.

Chagas disease Trypanosoma cruzi Structure-Activity Relationship

Selectivity Profile Against Other Protozoan Parasites

The chemotype represented by this compound exhibits a high degree of selectivity for T. cruzi over other protozoan parasites. The benchmark compound 2 was three-orders of magnitude less potent against Plasmodium falciparum (IC50 = 10 µM) and Trypanosoma brucei rhodesiense (IC50 = 32 µM) than it was against T. cruzi, and it had no effect on Leishmania donovani or Toxoplasma gondii at high concentrations [1]. This selectivity profile is a key differentiator from broad-spectrum antiprotozoal agents.

Selectivity index Antiprotozoal Drug Discovery

Potency Comparison to Clinical Standard-of-Care Benznidazole

The benchmark compound from this chemotype demonstrates a significant potency advantage over the clinical drug benznidazole. Compound 2 inhibited T. cruzi with an IC50 of 0.007 µM, whereas the benznidazole control exhibited an IC50 ranging from 1.2 to 4.2 µM [1]. This represents a 170- to 600-fold improvement in in vitro potency, positioning this compound as a superior hit for lead optimization.

Benznidazole Therapeutic Index Drug Comparison

Cytotoxicity Profile in Mammalian Cell Lines

The chemotype demonstrates a favorable in vitro therapeutic window. The benchmark compound 2 showed no cytotoxicity against human foreskin fibroblast (HFF) or hepatocyte (HC-04) cell lines at concentrations up to 50 µM, while maintaining potent anti-T. cruzi activity in the nanomolar range [1]. This contrasts with cytotoxicity observed in cancer cell lines (IC50 0.15-0.36 µM against U-2 OS and HEK 293T), providing a nuanced selectivity profile.

Cytotoxicity Host Cell Toxicity Therapeutic Window

Metabolic Stability Assessment in Human and Mouse Liver Microsomes

This chemotype, including the target compound, exhibits low to moderate metabolic stability. The intrinsic clearance values for active analogs in human and mouse liver microsomes indicate rapid metabolism [1]. This property, while posing a challenge for direct in vivo use, makes the compound an excellent tool for studying metabolic pathways and for use in in vitro metabolic stability assays during SAR optimization.

ADME Metabolic Stability Drug Metabolism

Structural Confirmation and Purity from a Reputable Commercial Source

For procurement purposes, the compound's identity can be verified through adherence to standard molecular specifications. The molecular formula is C25H27N3O5S and the molecular weight is 481.57 g/mol, as confirmed by a commercial supplier . This basic analytical information is essential for ensuring procurement of the correct material.

Quality Control Analytical Data Procurement

Key Application Scenarios for Procuring 3,4-Dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide


Structure-Activity Relationship (SAR) Probes for T. cruzi Inhibitors

Given its dramatic loss of potency compared to the N-methylpiperazine analog (Compound 2), this specific piperidine variant is an essential negative control for SAR studies. Procurement is justified for any medicinal chemistry program aiming to investigate the critical role of the amine substructure on anti-T. cruzi activity, thereby mapping the pharmacophore of this chemotype [1].

Selectivity Profiling in Antiprotozoal Drug Discovery

The compound's demonstrated selectivity for T. cruzi over Plasmodium, Trypanosoma brucei, Leishmania, and Toxoplasma species makes it an invaluable tool for profiling compound selectivity in antiprotozoal screening cascades. Its use can help identify parasite-specific pathways and avoid broad-spectrum toxicity [1].

In Vitro Metabolic Stability Benchmarking

The documented low to moderate metabolic stability in human and mouse liver microsomes positions this compound as a benchmark for assessing metabolic liabilities within this chemotype series. It can be used to calibrate in vitro ADME assays designed to guide structural optimization for improved metabolic stability [1].

Host Cell Toxicity Counter-Screens for Normal Cell Lines

With its known selectivity for normal fibroblasts (HFF) and hepatocytes (HC-04) over the parasite, this compound serves as a positive control for establishing therapeutic windows in host cell toxicity screens, ensuring that lead compounds are not generally cytotoxic [1].

Quote Request

Request a Quote for 3,4-dimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.